molecular formula C10H14N4O7 B12781224 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide CAS No. 138787-00-5

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B12781224
CAS No.: 138787-00-5
M. Wt: 302.24 g/mol
InChI Key: BBZMBBLLWFGQLR-GUJHRGIASA-N
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Description

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide is a chemical compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology .

Preparation Methods

The synthesis of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves several steps. One common method includes the glycosylation of a pyrazole derivative with a ribofuranosyl donor. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, such as those involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide can be compared with other nucleoside analogs, such as:

The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits .

Properties

CAS No.

138787-00-5

Molecular Formula

C10H14N4O7

Molecular Weight

302.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H14N4O7/c1-3-6(14(19)20)5(9(11)18)12-13(3)10-8(17)7(16)4(2-15)21-10/h4,7-8,10,15-17H,2H2,1H3,(H2,11,18)/t4-,7-,8-,10-/m1/s1

InChI Key

BBZMBBLLWFGQLR-GUJHRGIASA-N

Isomeric SMILES

CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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